1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
Description
This compound features a piperidine core substituted at the 4-position with a 5-isopropyl-1,3,4-oxadiazole ring and a 2-(1-methyl-1H-indol-3-yl)ethanone moiety. The oxadiazole ring contributes to electron-deficient aromaticity, enhancing metabolic stability and binding interactions, while the methylated indole group may improve lipophilicity and CNS penetration. The isopropyl substituent on the oxadiazole likely influences steric effects and solubility .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14(2)20-22-23-21(27-20)15-8-10-25(11-9-15)19(26)12-16-13-24(3)18-7-5-4-6-17(16)18/h4-7,13-15H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAYKEHWZJSAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. The combination of oxadiazole and piperidine moieties with an indole derivative suggests a diverse range of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Oxadiazole ring : Known for its bioisosteric properties and ability to modulate biological activity.
- Piperidine ring : Often associated with various biological effects, including analgesic and antipsychotic activities.
- Indole moiety : Commonly found in many biologically active compounds, contributing to neuropharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These include:
- Enzymatic Inhibition : The compound may inhibit various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are implicated in cancer progression and other diseases .
- Receptor Modulation : It could act as a ligand for neurotransmitter receptors, potentially influencing neurological pathways .
Biological Activities
The compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that derivatives of oxadiazoles demonstrate significant anticancer properties. For instance:
- In vitro studies have shown that similar oxadiazole compounds exhibit cytotoxic effects against multiple cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 2.14 |
| CaCo-2 | 1.13 |
| 3T3-L1 (mouse embryo) | 6.28 |
Antimicrobial Activity
The oxadiazole scaffold has been associated with antibacterial and antifungal activities. Studies have reported that modifications to the oxadiazole structure enhance its efficacy against pathogens .
Neuropharmacological Effects
The indole component may confer neuroprotective properties, making the compound a candidate for treating neurodegenerative diseases. The modulation of receptors involved in neurotransmission is a key area of interest .
Case Studies
Several studies have highlighted the effectiveness of similar compounds in various therapeutic contexts:
- Anticancer Studies : A recent study demonstrated that a related oxadiazole derivative showed selective cytotoxicity against breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics .
- Neuroprotective Effects : In animal models, compounds with similar structures have been shown to reduce neuroinflammation and improve cognitive functions in models of Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
- 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone (CAS 1211812-25-7): Structural Difference: Cyclopropyl replaces isopropyl on the oxadiazole. However, its lower lipophilicity could decrease membrane permeability . Molecular Formula: C₂₀H₂₂N₄O₂; Molecular Weight: 350.4 g/mol.
- 1-(4-(5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone (CAS 1421457-49-9): Structural Difference: Piperazine replaces piperidine, and a pyridinyl group is introduced. The pyridine ring introduces aromatic π-stacking capabilities, which may improve receptor affinity . Molecular Formula: C₂₅H₂₈N₆O₂; Molecular Weight: 444.5 g/mol.
Tetrazole vs. Oxadiazole Derivatives
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (Compounds 22–28): Structural Difference: Tetrazole replaces oxadiazole. Impact: Tetrazole’s higher acidity (pKa ~4.9) allows for pH-dependent solubility and hydrogen bonding, whereas oxadiazole’s neutral character favors passive diffusion. Tetrazole derivatives in this series showed moderate antimicrobial activity (MIC: 8–32 µg/mL) but lower metabolic stability compared to oxadiazoles . Spectral Data: IR peaks at ~1710 cm⁻¹ (C=O), 1229 cm⁻¹ (C-N) .
Indole Substitution Variations
- 2-(4-Chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone (CAS 1144443-67-3): Structural Difference: Chloro substituent at indole’s 4-position and benzoxazole replaces oxadiazole. Impact: The electron-withdrawing chloro group increases oxidative stability but reduces solubility. Molecular Formula: C₂₃H₂₀ClFN₃O₂; Molecular Weight: 428.9 g/mol.
- 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone (CAS 850747-36-3): Structural Difference: Benzhydrylpiperazine replaces the oxadiazole-piperidine unit. Impact: The bulky benzhydryl group increases molecular weight (MW: 447.5 g/mol) and may hinder diffusion but enhance binding to hydrophobic pockets in GPCRs .
Key Data Table
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods in and , involving condensation of oxadiazole precursors with piperidine and indole derivatives.
- Biological Activity : While direct activity data for the target compound is absent in the evidence, analogs with similar scaffolds (e.g., tetrazole derivatives in ) show antimicrobial and kinase-inhibitory properties. The isopropyl group may confer improved metabolic stability over cyclopropyl analogs .
- Optimization Opportunities : Introducing polar groups (e.g., pyridine in ) could balance lipophilicity and solubility. Further studies on pharmacokinetics and target binding are needed.
Q & A
Basic: What synthetic routes are commonly employed to prepare this compound?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Oxadiazole Formation : Cyclization of a hydrazide precursor (e.g., 5-isopropyl-1,3,4-oxadiazole) under reflux with ethanol, using catalysts like nickel or acid/base conditions .
Piperidine Functionalization : Coupling the oxadiazole moiety to a piperidine ring via nucleophilic substitution or amide bond formation.
Indole-Ethanone Attachment : Introducing the 1-methylindole group through Friedel-Crafts acylation or alkylation, followed by ketone formation.
Key Conditions :
- Reflux in ethanol (2–6 hours) for cyclization .
- TLC monitoring and recrystallization (DMF/EtOH or methanol) for purification .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
Essential techniques include:
| Technique | Key Peaks/Assignments | Evidence |
|---|---|---|
| FT-IR | 1662 cm⁻¹ (C=O stretch), 1555 cm⁻¹ (C=N in oxadiazole), 3455 cm⁻¹ (N-H indole) . | |
| NMR | ¹H NMR: δ 7.2–7.8 ppm (indole aromatic protons), δ 2.5–3.5 ppm (piperidine and isopropyl groups). ¹³C NMR: δ 170–175 ppm (ketone C=O) . | |
| MS | m/z 324.1 (M⁺) for core fragments; fragmentation patterns confirm oxadiazole and indole moieties . |
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
X-ray Crystallography : Definitive confirmation of stereochemistry and bond connectivity (e.g., resolving piperidine chair vs. boat conformations) .
Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly in the piperidine and indole regions.
Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to validate assignments .
Advanced: What strategies optimize the yield of oxadiazole ring formation?
Methodological Answer:
- Catalyst Screening : Nickel catalysts enhance cyclization efficiency (e.g., 15–20% yield improvement) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature Control : Reflux at 80–100°C minimizes side reactions .
- Purification : Gradient column chromatography (hexane/ethyl acetate) isolates the oxadiazole intermediate .
Basic: What in vitro assays evaluate the compound’s biological activity?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or oxidoreductases linked to the indole moiety .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
Analog Synthesis :
- Vary the oxadiazole substituent (e.g., replace isopropyl with cyclopropyl).
- Modify the indole’s methyl group to ethyl or halogens.
Activity Profiling : Test analogs in dose-response assays (e.g., IC₅₀ comparisons).
Computational Docking : Map binding interactions with target proteins (e.g., COX-2 or topoisomerases) .
Advanced: How to address discrepancies in reported biological activity data?
Methodological Answer:
Assay Standardization :
- Validate cell line authenticity (e.g., STR profiling).
- Use consistent DMSO concentrations (<0.1% to avoid solvent toxicity).
Purity Verification : HPLC (≥95% purity) to rule out impurities affecting activity .
Isomerism Checks : Test for enantiomeric forms via chiral HPLC if stereocenters are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
